molecular formula C9H5Cl2F3O B582350 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone CAS No. 1261645-17-3

1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone

Cat. No. B582350
M. Wt: 257.033
InChI Key: LNRBEXGNSCXRGS-UHFFFAOYSA-N
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Description

“1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone” is a chemical compound with the molecular weight of 257.04 . It is also known as “3,4-Dichloro-5-(trifluoromethyl)acetophenone” and has the IUPAC name "1-[3,4-dichloro-5-(trifluoromethyl)phenyl]ethanone" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H5Cl2F3O/c1-4(15)5-2-6(9(12,13)14)8(11)7(10)3-5/h2-3H,1H3" . This indicates the presence of 9 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Agrochemicals

  • Field : Agrochemical Industry
  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceuticals

  • Field : Pharmaceutical Industry
  • Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval .
  • Results : Many candidates are currently undergoing clinical trials .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-[3,4-dichloro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O/c1-4(15)5-2-6(9(12,13)14)8(11)7(10)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRBEXGNSCXRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743133
Record name 1-[3,4-Dichloro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone

CAS RN

1261645-17-3
Record name 1-[3,4-Dichloro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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